molecular formula C9H17Cl2N B3392252 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 90436-14-9

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B3392252
CAS RN: 90436-14-9
M. Wt: 210.14 g/mol
InChI Key: YXOFKFOQBVMWPC-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with a molecular weight of 149.62 g/mol . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of the bicyclo[3.2.1]octane framework, which is present in the structure of the compound, has been a significant area of research in organic chemistry. This core has been applied as a key synthetic intermediate in several total syntheses . An efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2 . This structure is also available as a 2D Mol file .

Safety And Hazards

The compound is not classified as a hazardous substance or mixture . In case of exposure, it is advised to consult a physician and show the material safety data sheet . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, the area should be washed with plenty of water . If swallowed, the mouth should be rinsed with water .

Future Directions

The synthesis of the bicyclo[3.2.1]octane framework, which is present in the structure of the compound, continues to be a significant area of research in organic chemistry . This structure is present in many natural products with very important biological activities . Therefore, future research directions may include the exploration of new synthetic methodologies and applications of this compound in the field of drug discovery.

properties

IUPAC Name

3-(chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;/h7-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFKFOQBVMWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride

CAS RN

90436-14-9
Record name 8-Azabicyclo[3.2.1]octane, 3-(chloromethyl)-8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90436-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride

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